molecular formula C9H9BrClNO2 B8679139 4-bromo-2-chloro-N-methoxy-N-methylbenzamide

4-bromo-2-chloro-N-methoxy-N-methylbenzamide

Cat. No. B8679139
M. Wt: 278.53 g/mol
InChI Key: ITTDWCILTJIXRV-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-2-chloro-N-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2-chloro-N-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

4-bromo-2-chloro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9BrClNO2/c1-12(14-2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3

InChI Key

ITTDWCILTJIXRV-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Br)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of 4-bromo-2-chlorobenzoic acid (3.45 g, 15 mmol) and DIEA (7.7 ml, 44 mmol) in DMF (30 mL) was added HATU (6.1 g, 16 mmol) at 23° C. under nitrogen. Darkened suspension stirred for 1 h, then added n,o-dimethylhydroxylamine hydrochloride (2.1 g, 22 mmol). Solution stirred overnight at 23° C. Reaction then partitioned between 2.5% NaHCO3 (250 mL) and diethyl ether (100 mL). Aqueous further extracted with ether (2×50 mL). Combined ethereal extracts dried over MgSO4, then concentrated an amber oil under reduced pressure. 4-bromo-2-chloro-N-methoxy-N-methylbenzamide isolated as a light amber oil.
Quantity
3.45 g
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reactant
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7.7 mL
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6.1 g
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reactant
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Quantity
30 mL
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solvent
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[Compound]
Name
n,o-dimethylhydroxylamine hydrochloride
Quantity
2.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-2-chloro-benzoic acid (3.30 g, 14 mmol), 2-chloro-4,6-dimethoxy-1,3,5-triazine (2.44 g, 14 mmol) and N-methylmorpholine in tetrahydrofuran were stirred for 2 hours at room temperature. N,O-Dimethylhydroxyamine hydrochloride (1.37 g, 14 mmol) and triethylamine (2 mL, 14 mmol) were added and the resulting mixture was stirred for 3 days. The reaction mixture was evaporated and ethyl acetate was added. The mixture was washed with 1N aqueous hydrochloric acid, water, brine, dried over sodium sulfate, filtered and concentrated in vacuo to give 4-bromo-2-chloro-N-methoxy-N-methyl-benzamide (3.52 g, 91%).
Quantity
3.3 g
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reactant
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2.44 g
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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1.37 g
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reactant
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2 mL
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 4-bromo-2-chlorobenzoic acid (2.00 g, 8.50 mmol) in DMF (20 ml) was added N,N-diisopropylethyl amine (3.18 ml, 18.69 mmol) followed by TBTU (3.00 g, 9.34 mmol) followed by dimethylhydroxylamine (829 mg, 8.50 mmol). The reaction mixture was stirred at rt overnight and then diluted with ether and the organic layer was washed with water, 1N HCl, sat. NaHCO3, and brine. The organic layer was then dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by flash column chromatography to give 4-bromo-2-chloro-N-methoxy-N-methylbenzamide (2.27 g, 96%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.59 (d, J=1.5 Hz, 1H), 7.45 (dd, J=1.5, 8.0 Hz, 1H), 7.22 (d, J=8.0 Hz, 1H), 3.48 (br s, 3H), 3.38 (br s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
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3.18 mL
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reactant
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Name
Quantity
20 mL
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solvent
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3 g
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reactant
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829 mg
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